molecular formula C8H21NO2Si B1265398 3-(Diethoxymethylsilyl)propylamine CAS No. 3179-76-8

3-(Diethoxymethylsilyl)propylamine

Cat. No. B1265398
CAS RN: 3179-76-8
M. Wt: 191.34 g/mol
InChI Key: HXLAEGYMDGUSBD-UHFFFAOYSA-N
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Description

3-(Diethoxymethylsilyl)propylamine (DEMS) is a synthetic organosilicon compound that has been widely used in research and industrial applications. It is a colorless, odorless liquid with a boiling point of 126°C and a melting point of -86°C. DEMS is a versatile compound that has been used for a variety of applications, including organic synthesis, polymerization, and catalysis. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Antitumor Activity

3-(Diethoxymethylsilyl)propylamine has been explored in the field of antitumor activity. A study by Ignatovich et al. (2012) synthesized novel compounds related to this compound and studied their cytotoxic effects. The focus was on understanding how the structure of the amine and the alkyl substituent at the silicon atom influenced their antitumor properties (Ignatovich et al., 2012).

Fabrication of Organic-Inorganic Materials

Xia Haiping (2001) utilized this compound in the fabrication of organic-inorganic materials with specific elasticity. These materials demonstrated thermal stability and significant elastic modulus, indicating potential applications in various industrial and technological fields (Xia Haiping, 2001).

Corrosion Inhibition Properties

The compound's role in corrosion inhibition was investigated by Hassanzadeh (2007), focusing on its effectiveness in petroleum/water corrosive mixtures. The study used electrochemical impedance spectroscopy to understand the corrosion inhibition properties of this compound and related compounds (Hassanzadeh, 2007).

Gold Nanoparticles on Silica Monospheres

A study by Penkova et al. (2009) explored the use of this compound in modifying silica monospheres for gold nanoparticle catalysis. The research highlighted how different aminosilane compounds, including this compound, can influence the dispersion and size of gold particles on silica surfaces (Penkova et al., 2009).

Preparation of Humidity Controlling Coatings

Wu Zhan-min (2013) utilized 3-(Diethoxymethylsilyl)propyl methacrylate, a related compound, in the preparation of silicones-acrylate copolymer humidity coatings. This study demonstrated its potential in enhancing the adhesion and water resistance of interior wall coatings, showcasing its importance in building materials (Wu Zhan-min, 2013).

Physicochemical and Transport Properties

A 2020 study by Philip et al. investigated the physicochemical and transport properties of 3-(Diethylamino) propylamine (a related compound) and water systems. This research provided insights into the interaction and behavior of such compounds in aqueous solutions, which is crucial for their application in various industrial processes (Philip et al., 2020).

Synthesis and Analytical Characterization

Wallach et al. (2016) focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, highlighting the broad utility of such compounds in research and potentially in medicinal chemistry (Wallach et al., 2016).

CO2 Capture Studies

Studies by Voice et al. (2013) and Bernhardsen et al. (2019) explored the use of 3-(Methylamino)propylamine, a compound similar to this compound, in CO2 capture. These studies provide valuable insights into the potential environmental applications of such compounds in reducing greenhouse gas emissions (Voice et al., 2013); (Bernhardsen et al., 2019).

Safety and Hazards

3-(Diethoxymethylsilyl)propylamine is classified as a skin corrosive substance. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It is also moderately toxic by ingestion and skin contact .

Mechanism of Action

Target of Action

3-Aminopropylmethyldiethoxysilane, also known as 3-Aminopropyl-methyl-diethoxysilane or 3-(Diethoxymethylsilyl)propylamine, is primarily used as a silane coupling agent . Its primary targets are inorganic materials such as glass, metal, and fillers, and organic polymers . The compound acts as a bridge, enhancing the adhesion between these inorganic and organic substances .

Mode of Action

The compound interacts with its targets by forming covalent bonds . This is achieved through a process known as silanization, where the compound’s silane molecules functionalize the surface of the target . The aromatic imine monolayers are prepared by reacting 3-Aminopropylmethyldiethoxysilane .

Biochemical Pathways

It is known that the compound plays a crucial role in the process of silanization . This process involves the formation of a stable covalent bond within two minutes .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 0916 g/mL at 25 °C . It has a boiling point of 85-88 °C/8 mmHg .

Result of Action

The primary result of the action of 3-Aminopropylmethyldiethoxysilane is the enhanced adhesion between organic polymers and inorganic substrates . This is particularly useful in various industries, including coatings, adhesives, amino silicone oil, and casting .

Action Environment

The efficacy and stability of 3-Aminopropylmethyldiethoxysilane are influenced by environmental factors. The compound is sensitive to air and moisture . It reacts slowly with moisture/water . Therefore, it should be handled in a controlled environment to maintain its effectiveness . It is also important to note that the compound is non-flammable .

Biochemical Analysis

Biochemical Properties

3-(Diethoxymethylsilyl)propylamine plays a significant role in biochemical reactions, particularly as a coupling agent that facilitates the bonding between organic and inorganic materials. It interacts with various enzymes, proteins, and other biomolecules through its amine and silane groups. The amine group can form hydrogen bonds and ionic interactions with amino acids in proteins, while the silane group can form covalent bonds with hydroxyl groups on surfaces, such as those found in silica-based materials . These interactions make this compound a valuable tool in the modification of biomolecules and surfaces for various applications.

Cellular Effects

This compound has been shown to influence cell function in several ways. It can affect cell signaling pathways by interacting with cell surface receptors and enzymes involved in signal transduction. This compound can also impact gene expression by modifying the activity of transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through its silane group. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the binding of this compound to an enzyme’s active site can block substrate access, thereby inhibiting the enzyme’s activity. Conversely, binding to a regulatory site can enhance enzyme activity by stabilizing an active conformation . Additionally, this compound can influence gene expression by modifying the activity of transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to hydrolyze in the presence of moisture, leading to the formation of ethanol and 3-(dihydroxymethylsilyl)propylamine . The half-life of this hydrolysis reaction is approximately 6 hours at pH 7 . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cell function and metabolism. At high doses, it can cause toxic or adverse effects, such as skin irritation, liver congestion, and lung hemorrhage . The LD50 (lethal dose for 50% of the population) for this compound in rabbits is approximately 2.52 mL/kg body weight .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes that catalyze the hydrolysis of its silane group, leading to the formation of ethanol and 3-(dihydroxymethylsilyl)propylamine . These metabolites can further participate in various biochemical reactions, affecting overall metabolic flux and the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to cell surface receptors and be internalized through endocytosis. Once inside the cell, it can be transported to different cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a silane group can facilitate its localization to silica-based structures within the cell . Additionally, this compound can interact with proteins and other biomolecules in the cytoplasm and nucleus, affecting their activity and function.

properties

IUPAC Name

3-[diethoxy(methyl)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLAEGYMDGUSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

201346-29-4
Record name 1-Propanamine, 3-(diethoxymethylsilyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=201346-29-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2038817
Record name 3-[Diethoxy(methyl)silyl]propan-1-amine
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Molecular Weight

191.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanamine, 3-(diethoxymethylsilyl)-
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CAS RN

3179-76-8
Record name γ-Aminopropylmethyldiethoxysilane
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Record name 3-(Diethoxymethylsilyl)propylamine
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Record name 1-Propanamine, 3-(diethoxymethylsilyl)-
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Record name 3-[Diethoxy(methyl)silyl]propan-1-amine
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Record name 3-(diethoxymethylsilyl)propylamine
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Record name 3-(DIETHOXYMETHYLSILYL)PROPYLAMINE
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Synthesis routes and methods I

Procedure details

German Patent No. 2408480 describes the reaction of a silazane derivative from allylamine and an organohydrochlorosilane, in the presence of a proton acceptor to form an intermediate silazane which then undergoes a hydrosilylation reaction catalyzed by a platinum catalyst. Upon alcoholysis, the intermediate hydrosilylation product forms 3-aminopropylmethyldiethoxysilane in 70% overall yield. A molar excess of at least 50% of allylamine is used in this process. Identification of the beta-isomer in the product was not made. Japanese Patent No. 10017578 describes another method of synthesis by hydrosilylation of N,N-bis(tri-methylsilyl)allylamine by methyldimethoxysilane. The product of that reaction is then heated with methanol to form 3-aminopropylmethyldimethoxysilane in at least 85% overall yield. The presence of the beta-isomer in the product was not identified. Japanese Patent No. 11209384 describes the use of a rhodium:cyclooctadiene complex as a hydrosilylation catalyst for the addition of methyldiethoxysilane to allylamine to form 3-aminopropylmethyldiethoxy-silane in 78% yield. 2-Aminopropylmethyldiethoxysilane is formed in very low levels in this process not exceeding 0.5%.
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Synthesis routes and methods II

Procedure details

According to Example 1, 6.6 kg (31.1 mol) 3-chloropropylmethyldiethoxysilane are reacted with 24 kg (1412 mol) ammonia, excess ammonia is removed by pressure distillation and flash processes and the 3-aminopropylmethyldiethoxysilane that is formed is isolated by filtration and vacuum distillation.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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